Ehretinine
Overview
Description
Ehretinine is a novel pyrrolizidine alkaloid derived from the plant Ehretia aspera. This compound is notable for being the first natural occurrence of a retronecanol ester . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse biological activities and potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ehretinine involves several steps, starting from the extraction of the plant material. The plant material is typically extracted using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its recent discovery and the complexity of its extraction and purification processes. advancements in extraction technologies and chromatographic methods could facilitate large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Ehretinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Scientific Research Applications
Ehretinine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases caused by microbial infections or cancer.
Mechanism of Action
The mechanism of action of Ehretinine involves its interaction with various molecular targets and pathways. As a pyrrolizidine alkaloid, it can bind to nucleic acids and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of enzyme activities and interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Retronecine: Another pyrrolizidine alkaloid with similar structural features.
Senecionine: Known for its hepatotoxic properties, it shares some chemical similarities with Ehretinine.
Lycopsamine: Another pyrrolizidine alkaloid with comparable biological activities.
Uniqueness of this compound: this compound is unique due to its specific structural configuration as a retronecanol ester, which distinguishes it from other pyrrolizidine alkaloids. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-7-9-17-10-8-14(15(11)17)20-16(18)12-3-5-13(19-2)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3/t11-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRUMYPCEYRZQG-NILFDRSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C1C(CC2)OC(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@H]1[C@@H](CC2)OC(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76231-29-3 | |
Record name | Ehretinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ehretinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EHRETININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P23Z82Y326 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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